2-Octadecanamine, N,N-dimethyl-

Surfactant Chemistry Lipophilicity Prediction Partition Coefficient

2-Octadecanamine, N,N-dimethyl- (CAS 71662-63-0) is a chiral, branched-chain tertiary fatty amine with the IUPAC name (2R)-N,N-dimethyloctadecan-2-amine. It is structurally distinct from its linear positional isomer N,N-dimethyloctadecan-1-amine (CAS 124-28-7; commonly dimethyl stearylamine, dimantine, or dymanthine), bearing the dimethylamino group on the second carbon of the C18 chain rather than at the terminal position.

Molecular Formula C20H43N
Molecular Weight 297.6 g/mol
CAS No. 71662-63-0
Cat. No. B12706092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octadecanamine, N,N-dimethyl-
CAS71662-63-0
Molecular FormulaC20H43N
Molecular Weight297.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C)N(C)C
InChIInChI=1S/C20H43N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(3)4/h20H,5-19H2,1-4H3
InChIKeyWZYYQKWAHFYHLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Octadecanamine, N,N-dimethyl- (CAS 71662-63-0) – Structural Identity and Procurement Baseline


2-Octadecanamine, N,N-dimethyl- (CAS 71662-63-0) is a chiral, branched-chain tertiary fatty amine with the IUPAC name (2R)-N,N-dimethyloctadecan-2-amine . It is structurally distinct from its linear positional isomer N,N-dimethyloctadecan-1-amine (CAS 124-28-7; commonly dimethyl stearylamine, dimantine, or dymanthine), bearing the dimethylamino group on the second carbon of the C18 chain rather than at the terminal position . This branching alters key physicochemical properties relevant to solubility, partitioning, and reactivity in downstream derivatization.

Why Generic Substitution of 2-Octadecanamine, N,N-dimethyl- (CAS 71662-63-0) Carries Technical Risk


The linear isomer CAS 124-28-7 is a commodity intermediate manufactured at scale for quaternary ammonium surfactants and anthelmintics . However, the branched isomer 71662-63-0 exhibits a substantially lower logP (predicted 6.81 vs. 8.39 experimental for the linear isomer) , translating to over 30-fold greater hydrophilicity. This difference is not accounted for in generic procurement specifications and can lead to divergent partition behavior, altered reaction rates in quaternization, and compromised performance in applications where precise hydrophobe–lipophile balance is critical.

Procurement Decision Guide: Quantified Differentiation of 2-Octadecanamine, N,N-dimethyl- (CAS 71662-63-0) vs. Linear Isomer


LogP Difference: Over 30-Fold Greater Hydrophilicity Than the Linear Isomer

The branched isomer 71662-63-0 demonstrates a predicted logP of 6.80790 , compared to the experimentally determined logP of 8.390 for the linear isomer N,N-dimethyloctadecylamine (CAS 124-28-7) . This represents a ΔlogP of –1.58, corresponding to a ~38-fold lower octanol–water partition coefficient. This difference is structurally consistent with the known effect of chain branching on reducing hydrophobicity.

Surfactant Chemistry Lipophilicity Prediction Partition Coefficient

Density Difference: Higher Calculated Density in the Branched Isomer

The predicted density of the branched isomer is 0.812 g/cm³ , compared to experimentally measured densities of 0.8 g/mL for the linear isomer . This ~1.5% higher density is consistent with branching leading to more compact molecular packing.

Physical Property Comparison Density Structural Isomers

Boiling Point: Predicted Parity With the Linear Isomer

The predicted boiling point of the branched isomer is 346.931°C at 760 mmHg , which is essentially identical to the experimentally reported boiling point of 347°C for the linear isomer . This indicates that substitution at the 2-position does not materially alter the standard boiling point, making distillation-based purification parameters transferable.

Thermal Properties Distillation Process Chemistry

Lower Expected Melting Point Due to Chain Branching

While no experimental melting point is reported for 71662-63-0, the linear isomer melts at 23°C and is a waxy solid at ambient temperature . Branching at the 2-position is a well-established structural motif for lowering melting points in long-chain alkylamines by disrupting crystalline packing [1]. The branched isomer is therefore expected to remain liquid to lower temperatures than its linear counterpart.

Melting Point Depression Physical Form Handling Properties

Application Scenarios for 2-Octadecanamine, N,N-dimethyl- (CAS 71662-63-0) Driven by Its Differentiated Properties


Chiral Quaternary Ammonium Surfactant Synthesis Requiring Altered HLB

The lower logP of the branched isomer (~6.81 vs. 8.39) makes it an attractive amine precursor for synthesizing quaternary ammonium surfactants with intrinsically lower hydrophobicity. This is particularly relevant for applications where higher water solubility or reduced bioaccumulation potential is desired, such as in agricultural adjuvants or specialty textile auxiliaries.

Chiral Resolution and Asymmetric Catalysis Scaffolds

The defined (R)-configuration at the 2-position provides a chiral amine building block absent in the linear isomer. This enantiopure framework is valuable as a chiral auxiliary or ligand precursor in asymmetric synthesis, offering entry to stereochemically defined quaternary ammonium or amine oxide derivatives.

Low-Temperature Formulation and Cold-Chain Logistics

The predicted melting point depression relative to the linear isomer (23°C) suggests that the branched isomer may remain liquid at temperatures below ambient, reducing energy costs for pre-heating and pumpability in cold-climate manufacturing facilities or field applications such as oilfield corrosion inhibitors deployed in cold environments. (Class-level inference; experimental m.p. data pending.) [1]

Specialty Emulsifier and Corrosion Inhibitor Intermediates

The altered partition coefficient of the branched isomer can be leveraged to formulate emulsifiers with distinct phase behavior and corrosion inhibitor packages with different film-forming properties on metal surfaces, providing product differentiation in markets where standard linear amine-based formulations are commoditized.

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